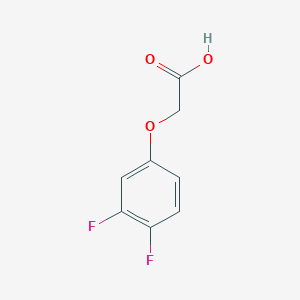

(3,4-Difluorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHHUINCRBZJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307299 | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-58-1 | |

| Record name | 370-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,4-Difluorophenoxy)acetic acid chemical properties and structure

An In-Depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in various fields of chemical research and development. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, significantly influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, structure, a detailed synthesis protocol, and key applications, intended for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application in research and synthesis. The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-Difluorophenoxy)acetic acid | [1] |

| CAS Number | 370-58-1 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to almost white powder/crystalline solid | [2] |

| Melting Point | 48 - 52 °C | [2] |

Molecular Structure

The structure consists of a 1,2,4-trisubstituted benzene ring. The two fluorine atoms are positioned at carbons 3 and 4, and an oxyacetic acid group is attached at carbon 1. This arrangement dictates the molecule's electronic and steric properties.

Caption: Chemical structure of this compound.

Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This pathway involves the reaction of a phenoxide (generated from 3,4-difluorophenol) with an α-halo ester, followed by hydrolysis. This method is favored for its high yields and operational simplicity.

Rationale and Mechanistic Insight

The synthesis proceeds in two key stages:

-

Nucleophilic Attack: 3,4-Difluorophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 3,4-difluorophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl bromoacetate molecule in a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that facilitates this reaction without interfering.

-

Ester Hydrolysis: The resulting ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to precipitate the final this compound product.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3,4-Difluorophenol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Phenoxide Formation and Alkylation:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (200 mL).

-

Stir the mixture vigorously for 15 minutes at room temperature.

-

Slowly add ethyl bromoacetate (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Ester Intermediate:

-

After completion, cool the mixture to room temperature.

-

Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and evaporate the acetone under reduced pressure to obtain the crude ethyl (3,4-difluorophenoxy)acetate, typically as an oil.

-

-

Hydrolysis:

-

Dissolve the crude ester in ethanol (100 mL) and add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

-

Acidification and Precipitation:

-

Remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of deionized water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate should form.

-

-

Final Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The fluorine atoms significantly influence the NMR spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two protons on the methylene (-CH₂-) group adjacent to the carbonyl will appear as a singlet. The three aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals.[3] The chemical shifts of the aromatic carbons are influenced by the attached fluorine and oxygen atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.[3][4] The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm).[3][4]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region.

Key Applications in Research and Development

The unique properties conferred by the difluoro substitution make this compound a valuable intermediate in several high-value applications.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[2] This moiety is often incorporated into potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs where fluorinated derivatives frequently show enhanced potency and selectivity.[2]

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[2] The presence of fluorine can increase the biological activity and environmental persistence of the active ingredients, leading to more effective crop protection solutions.[2][5]

Materials Science

The compound is also explored in materials science for developing advanced polymers and coatings.[2] The thermal and chemical resistance imparted by the fluorinated aromatic ring makes it a candidate for creating materials with enhanced durability and performance characteristics.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. A dust mask (type N95 or equivalent) should be used when handling the powder.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its defining structural feature—the 3,4-difluorinated phenyl ring—provides a powerful tool for medicinal chemists and material scientists to fine-tune molecular properties. The reliable Williamson ether synthesis protocol allows for its efficient production, paving the way for its continued use in the innovation of new drugs, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemical properties, synthesis, and handling is paramount for leveraging its full potential in scientific discovery.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. enamine.net [enamine.net]

(3,4-Difluorophenoxy)acetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenoxy)acetic acid, a fluorinated aromatic carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, including its fundamental properties, a proposed synthetic route, and a discussion of its potential applications based on the characteristics of related compounds. While extensive research on this specific molecule is not widely published, this document aims to serve as a foundational resource for researchers interested in exploring its potential.

Core Properties and Identification

A clear identification of this compound is crucial for any research endeavor. The key identifiers for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 370-58-1[1][2] |

| Molecular Formula | C₈H₆F₂O₃[1][2] |

| Molecular Weight | 188.13 g/mol [2] |

| IUPAC Name | 2-(3,4-difluorophenoxy)acetic acid |

Synthesis of this compound: A Proposed Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis, a common method for preparing phenoxyacetic acids.[3][4] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

The proposed two-step synthesis starts from 3,4-difluorophenol and chloroacetic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Preparation of Sodium 3,4-Difluorophenoxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-difluorophenol in a suitable solvent such as water or ethanol.

-

Slowly add 1.0 equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution while stirring.[4] The reaction is exothermic and should be controlled.

-

The formation of the sodium 3,4-difluorophenoxide salt occurs in situ.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1.0-1.2 equivalents) with an equimolar amount of sodium hydroxide in water.[3]

-

Add the sodium chloroacetate solution to the flask containing the sodium 3,4-difluorophenoxide.

-

Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 2-8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the this compound.

-

Collect the crude product by filtration and wash with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Rationale behind Experimental Choices:

-

Base: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: Water is often used as a solvent for this reaction due to its ability to dissolve the ionic intermediates and its low cost.

-

Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

-

Acidification: The final product is a carboxylic acid, which is soluble in its salt form at basic pH. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.

Potential Applications and Research Directions

While specific applications for this compound are not well-documented, its structural motifs suggest several areas of potential interest for researchers.

Medicinal Chemistry

The phenoxyacetic acid scaffold is a known pharmacophore present in various drugs. The addition of difluoro substituents on the phenyl ring can modulate the compound's electronic properties and metabolic stability, making it an interesting candidate for drug discovery programs. Potential areas of investigation include:

-

Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins.[6] The fluorine substituents may influence the herbicidal activity and selectivity of the compound.

-

Anti-inflammatory Agents: Some fluorinated aromatic compounds have shown anti-inflammatory properties. Further investigation into the biological activity of this compound could reveal potential therapeutic applications.

Materials Science

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and materials with specialized applications.

Analytical Characterization

A comprehensive analysis of the synthesized this compound is essential to confirm its identity and purity. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the molecular structure. ¹⁹F NMR would be particularly useful for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

-

Melting Point Analysis: To assess the purity of the final product.

Caption: Analytical workflow for product validation.

Conclusion

This compound is a chemical compound with a confirmed identity but limited published research on its synthesis, properties, and applications. This guide has provided a comprehensive overview of its known characteristics and a detailed, scientifically-grounded proposed synthesis. The unique structural features of this molecule, particularly the difluorinated phenyl ring, suggest that it holds potential as a building block in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential uses of this intriguing compound.

References

- 1. This compound | 370-58-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 4. CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents [patents.google.com]

- 5. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 6. 2-(2,5-Difluorophenoxy)acetic acid | 366-56-3 | Benchchem [benchchem.com]

(3,4-Difluorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of (3,4-Difluorophenoxy)acetic acid within biological systems. Synthesizing data from the broader class of phenoxyacetic acid derivatives and projecting a scientifically grounded hypothesis for this specific difluorinated analog, we focus on its potential as a modulator of inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven experimental designs to elucidate its molecular interactions and therapeutic potential. We will delve into the rationale behind experimental choices, emphasizing self-validating protocols and grounding our claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] This class of compounds has been investigated for various therapeutic applications, including as antibacterial, antifungal, anticonvulsant, and antihypertensive agents.[1] A significant body of research has focused on their anti-inflammatory and analgesic properties, with several derivatives emerging as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] The inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering a targeted approach to reducing pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2][4]

This compound, the subject of this guide, is a halogenated derivative that holds promise within this therapeutic landscape. The introduction of fluorine atoms to the phenyl ring can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and overall potency. This guide will, therefore, focus on the hypothesized mechanism of this compound as a selective COX-2 inhibitor and outline the necessary experimental framework to validate this hypothesis.

Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition

The central hypothesis for the biological activity of this compound is its function as a competitive inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This proposed mechanism is predicated on the well-established activity of structurally related phenoxyacetic acid derivatives.[2][3]

The Cyclooxygenase (COX) Pathway and Inflammation

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][4] The prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]

The Role of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid moiety serves as a crucial pharmacophore for interaction with the COX enzymes. It is hypothesized that the carboxylic acid group of this compound forms a key electrostatic interaction with a positively charged residue, such as arginine, within the active site of COX-2. The difluorinated phenyl ring is predicted to occupy a hydrophobic side pocket, a structural feature that distinguishes COX-2 from COX-1 and is exploited by many selective inhibitors.[2] The fluorine substitutions are anticipated to enhance the binding affinity and selectivity for COX-2.

A visual representation of this proposed interaction within the COX-2 active site is presented below.

Caption: Proposed binding of this compound in the COX-2 active site.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a logical progression from in vitro enzymatic assays to cell-based and in vivo models.

In Vitro COX-1/COX-2 Inhibition Assays

The foundational experiment to test the primary hypothesis is to determine the direct inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

-

Preparation of Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

-

This compound stock solution in DMSO.

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Assay buffer (e.g., Tris-HCl).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add varying concentrations of this compound or the reference inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

-

Monitor the fluorescence intensity over time using a microplate reader (excitation/emission ~535/590 nm). The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2 by fitting the dose-response data to a suitable sigmoidal model.

-

Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Expected Outcome: A potent IC50 value for COX-2 and a significantly higher IC50 value for COX-1, resulting in a high COX-2 selectivity index.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| This compound | |||

| Celecoxib (Reference) | |||

| Ibuprofen (Non-selective Ref.) |

Cell-Based Assays for Prostaglandin Production

To confirm that the enzymatic inhibition translates to a cellular effect, the next step is to measure the compound's ability to block prostaglandin production in a relevant cell line.

Protocol 2: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

-

-

Experimental Treatment:

-

Seed the cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.

-

Incubate for 24 hours.

-

-

PGE2 Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Expected Outcome: A dose-dependent reduction in LPS-induced PGE2 production, confirming the compound's activity in a cellular context.

In Vivo Models of Inflammation and Pain

To evaluate the therapeutic potential of this compound, its efficacy must be tested in established animal models of inflammation and pain.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

-

Animal Model:

-

Use male Wistar or Sprague-Dawley rats.

-

-

Experimental Procedure:

-

Administer this compound or a vehicle control orally or intraperitoneally at various doses.

-

After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

-

Expected Outcome: A significant and dose-dependent reduction in paw edema in the animals treated with this compound.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity

-

Animal Model:

-

Use Swiss albino mice.

-

-

Experimental Procedure:

-

Administer this compound or a vehicle control orally or intraperitoneally at various doses.

-

After a pre-treatment period (e.g., 30-60 minutes), induce visceral pain by intraperitoneally injecting a 0.6% solution of acetic acid.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

-

-

Data Analysis:

-

Calculate the percentage of analgesic protection for each treatment group compared to the vehicle control group.

-

Expected Outcome: A significant and dose-dependent decrease in the number of writhes in mice treated with the compound.

Computational Modeling: Molecular Docking

To further support the proposed binding mode and to guide future structural modifications, molecular docking studies can be performed.

Protocol 5: Molecular Docking of this compound into COX-2

-

Software and Preparation:

-

Use molecular docking software such as AutoDock Vina or Glide.

-

Obtain the crystal structure of human or murine COX-2 complexed with a known inhibitor from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site based on the co-crystallized ligand.

-

Perform the docking simulation to predict the binding pose and affinity (docking score) of this compound within the COX-2 active site.

-

-

Analysis:

-

Visualize the predicted binding pose and analyze the key interactions (hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.

-

Compare the predicted binding mode with that of known selective COX-2 inhibitors.

-

Expected Outcome: The docking results are expected to show a favorable binding energy and a binding pose consistent with the hypothesized interactions, particularly the electrostatic interaction of the carboxylic acid and the insertion of the difluorophenyl ring into the hydrophobic pocket.

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its structural similarity to a well-established class of anti-inflammatory agents provides a strong basis for the hypothesis of selective COX-2 inhibition. The experimental protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for testing this hypothesis. Successful validation through these in vitro, cell-based, in vivo, and computational methods would not only elucidate the core mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent for inflammatory disorders. The insights gained from these studies will be invaluable for drug development professionals in making informed decisions about the future of this promising compound.

References

- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of (3,4-Difluorophenoxy)acetic acid

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of (3,4-Difluorophenoxy)acetic acid. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its thermal stability is paramount for process safety, formulation development, and quality control. This document details the underlying principles, a robust experimental protocol, and the anticipated thermal decomposition profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability in API Development

This compound is a versatile building block in the synthesis of various biologically active molecules. Its derivatives are explored for applications ranging from anti-inflammatory agents to herbicides. In the journey from laboratory synthesis to commercial production, a thorough understanding of a compound's physicochemical properties is non-negotiable. Thermal stability, in particular, is a critical parameter that influences every stage of the drug development lifecycle, from initial synthesis and purification to storage and final formulation.

Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of materials.[1][2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This data provides invaluable insights into the onset of decomposition, the presence of volatile components, and the overall thermal robustness of a compound. For a halogenated aromatic carboxylic acid like this compound, TGA can elucidate the temperatures at which key functional groups begin to degrade, a critical consideration for preventing unwanted byproducts and ensuring the integrity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial before embarking on thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [3] |

| Molecular Weight | 188.13 g/mol | [4] |

| Appearance | White to off-white crystalline powder | - |

| CAS Number | 370-58-1 | [5][6] |

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to provide a comprehensive and reliable thermal profile of this compound. The causality behind each parameter selection is explained to ensure experimental integrity.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument's temperature and mass balance should be calibrated using certified reference materials (e.g., indium, tin, and aluminum for temperature; calcium oxalate for mass loss).

Step-by-Step Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and isolate the inherent thermal degradation pathways.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30°C for 10 minutes to ensure thermal stability before heating.

-

Heating Ramp: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Analysis and Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature). Key parameters to be extracted include:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.

-

Mass Loss (%) : The percentage of mass lost during each decomposition step. This can be correlated with the loss of specific molecular fragments.

-

Residual Mass (%) : The percentage of mass remaining at the end of the experiment.

The experimental workflow is visualized in the following diagram:

Caption: A flowchart illustrating the key stages of the thermogravimetric analysis workflow.

Anticipated Thermal Decomposition Profile

While specific experimental data for this compound is not publicly available, a plausible decomposition pathway can be hypothesized based on the thermal behavior of related carboxylic acids and halogenated aromatic compounds.[7][8][9][10]

The decomposition is anticipated to occur in distinct steps:

-

Initial Decomposition (Decarboxylation): The carboxylic acid group is typically the most thermally labile functional group. The initial mass loss is expected to correspond to the loss of the carboxylic acid moiety, likely as carbon dioxide and water, or through the formation of a ketene intermediate.[11][12]

-

Ether Linkage Cleavage: Following the initial decarboxylation, the ether linkage may cleave, leading to the fragmentation of the molecule.

-

Aromatic Ring Degradation: At higher temperatures, the difluorinated aromatic ring will begin to decompose. The presence of fluorine atoms generally increases the thermal stability of the aromatic ring. The degradation of halogenated aromatics can proceed through various mechanisms, including dehalogenation.[10][13]

The proposed decomposition pathway is illustrated below:

Caption: A simplified proposed thermal decomposition pathway for this compound.

Conclusion: From Data to Decision-Making

The thermogravimetric analysis of this compound provides critical data for informed decision-making throughout the drug development process. By following the robust protocol outlined in this guide, researchers can obtain reliable and reproducible thermal stability data. This information is essential for optimizing synthetic routes, establishing safe operating limits, predicting shelf-life, and designing stable formulations. A thorough understanding of a compound's thermal behavior is a cornerstone of scientific integrity and a key enabler of successful and safe pharmaceutical development.

References

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2-(3,4-difluorophenoxy)acetic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 370-58-1 [chemicalbook.com]

- 6. This compound | 370-58-1 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2856426A - Thermal decomposition of acetic acid - Google Patents [patents.google.com]

- 12. The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid and its Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry and agrochemical research. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of (3,4-Difluorophenoxy)acetic acid and its analogues, focusing on their synthesis, diverse biological activities, and the structure-activity relationships that govern their function. While specific biological data for this compound is not extensively available in the public domain, this review of its analogues provides valuable insights into the potential of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical innovation.

Chemical Synthesis: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound and its analogues is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

The general synthetic pathway is illustrated below:

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of a Phenoxyacetic Acid Analogue

The following protocol for the synthesis of 2-(4-fluorophenoxy)acetic acid can be adapted for this compound by substituting 4-fluorophenol with 3,4-difluorophenol.[1]

Materials:

-

4-Fluorophenol

-

Ethyl chloroacetate

-

Acetone (solvent)

-

Anhydrous potassium carbonate (base)

-

Reflux apparatus

-

Standard workup and purification equipment

Procedure:

-

A mixture of 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone is prepared.

-

The reaction mixture is refluxed for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute HCl.

-

The precipitated crude product is filtered, washed with water, and dried.

-

The crude product is then subjected to hydrolysis (saponification) using a base like NaOH, followed by acidification to yield the final carboxylic acid.

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Biological Activities and Mechanisms of Action

Analogues of this compound have demonstrated a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the phenyl ring play a crucial role in determining the specific activity and potency of these compounds.

Herbicidal Activity: Mimicking Plant Hormones

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][3][4] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[2]

Mechanism of Action:

-

Uptake and Translocation: The herbicide is absorbed by the leaves and roots of the plant and translocated to the meristematic tissues.

-

Receptor Binding: In the plant cells, the phenoxyacetic acid binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.

-

Gene Expression Dysregulation: This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors results in the overexpression of auxin-responsive genes.

-

Uncontrolled Growth: The overexpression of these genes leads to epinasty (downward bending of leaves), stem twisting, and ultimately, cell death and necrosis.

References

- 1. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients | PLOS One [journals.plos.org]

- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]

- 3. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]

- 4. mdpi.com [mdpi.com]

(3,4-Difluorophenoxy)acetic acid safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling of (3,4-Difluorophenoxy)acetic acid

Section 1: Core Identification and Chemical Profile

This compound, identified by CAS Number 370-58-1, is a fluorinated aromatic compound frequently utilized as a building block in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a difluorinated phenyl ring linked to an acetic acid moiety via an ether bond, imparts specific reactivity and requires a nuanced understanding of its safety profile. This guide provides a comprehensive overview of its hazards, handling protocols, and emergency procedures, designed for professionals in research and development.

Section 2: Comprehensive Hazard Analysis and GHS Classification

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a substance that presents multiple health risks.

GHS Pictogram:

Signal Word: Warning [1]

Primary Hazard Statements:

-

H302: Harmful if swallowed. [1][2] This classification indicates that acute oral toxicity can occur. Ingestion can lead to significant adverse health effects.

-

H315: Causes skin irritation. [1][2] The compound can cause inflammation, redness, and discomfort upon dermal contact. The acidic nature and the phenoxy group contribute to this irritant effect.

-

H319: Causes serious eye irritation. [1][2] Direct contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.

-

H335: May cause respiratory irritation. [2][3] Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.

The causality behind these classifications stems from the compound's acidic nature combined with the biological interactions of the difluorophenoxy group. The carboxylic acid function is inherently corrosive/irritant, while the overall molecule can interfere with cellular processes upon absorption or contact.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, appropriate personal protective equipment, and stringent hygiene practices, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Ventilation: All handling of this compound, especially when dealing with the solid form or creating solutions, must be conducted in a well-ventilated area.[2][3][4] A certified chemical fume hood is the standard and most effective control to prevent the inhalation of dust or aerosols.[5]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][7][8] This ensures immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following are mandatory when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles are required at a minimum.[6] For tasks with a higher risk of splashing, such as transferring solutions or performing reactions, a face shield should be worn in addition to goggles.[2][8] This is mandated by its H319 classification.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, must be worn.[2] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[2] Contaminated gloves must be disposed of as chemical waste.[2]

-

Protective Clothing: A full-length laboratory coat is required to protect against skin contact.[2][6] For larger quantities or tasks with significant splash potential, a chemical-resistant apron or a complete protective suit may be necessary.[2]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6][8]

Caption: PPE selection workflow based on the handling task.

Hygiene Measures

Strict adherence to laboratory hygiene is critical to prevent inadvertent exposure.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10]

-

Contaminated clothing should be removed immediately and washed separately before reuse.[3][6]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet (SDS) to responding medical personnel.[2][7]

-

If Inhaled: Move the person to fresh air immediately.[2][3][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][8] Seek medical attention, especially if irritation persists.[2]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Remove contact lenses if present and easy to do so.[6][7] Immediate medical attention from an ophthalmologist is required.[11]

-

If Swallowed: Rinse the mouth thoroughly with water.[6][8] Do NOT induce vomiting due to the risk of perforation.[8][11] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[6][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[2][3][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[2] Wear the appropriate level of PPE, including respiratory protection, to avoid contact with the dust or solution.[2] Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[2]

-

Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6][8]

Section 5: Storage and Disposal

Proper storage and disposal are vital for long-term safety and environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][9]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[12]

-

Store in a designated corrosives or toxics area, and consider storing under an inert atmosphere for long-term stability.[2]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Do not dispose of down the drain.

Section 6: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol [13] |

| CAS Number | 370-58-1[1] |

| Appearance | Solid (form may vary) |

| Solubility | Data not widely available; likely soluble in organic solvents. |

Section 7: Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[2] The primary known effects are based on its GHS classification:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

-

Carcinogenicity and Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by ACGIH or NTP.[2]

References

- 1. This compound | 370-58-1 [amp.chemicalbook.com]

- 2. aaronchem.com [aaronchem.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. uwm.edu [uwm.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of (3,4-Difluorophenoxy)acetic acid

An In-Depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ether with applications in chemical synthesis and potential biological activities. The document delves into the compound's synthesis, underlying chemical principles, historical context, and physicochemical properties, offering a valuable resource for professionals in the fields of chemistry and drug development.

Introduction and Physicochemical Properties

This compound, with the CAS number 370-58-1, is a derivative of phenoxyacetic acid featuring two fluorine atoms on the phenyl ring at the 3 and 4 positions.[1][2][3] The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the biological activity of a compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 370-58-1 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis of this compound: The Williamson Ether Synthesis

The primary and most established method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This reaction, developed by Alexander W. Williamson in the 19th century, is a cornerstone of organic chemistry for the formation of ethers.[4][5] It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][6][7]

The synthesis of this compound involves the reaction of 3,4-difluorophenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.

Reaction Scheme:

References

- 1. scbt.com [scbt.com]

- 2. This compound | 370-58-1 [chemicalbook.com]

- 3. This compound | 370-58-1 [amp.chemicalbook.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 7. Williamson Synthesis [organic-chemistry.org]

In silico prediction of (3,4-Difluorophenoxy)acetic acid ADMET properties

An In-Depth Technical Guide to the In Silico Prediction of (3,4-Difluorophenoxy)acetic Acid ADMET Properties

Authored by: A Senior Application Scientist

Foreword: The Imperative of Predictive ADMET in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail fast, fail cheap" is not merely a catchy phrase but a strategic imperative. The attrition of drug candidates in late-stage clinical trials due to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles represents a significant financial and temporal burden on the pharmaceutical industry. Consequently, the robust, early-stage characterization of a compound's ADMET properties has transitioned from a desirable adjunct to a critical-path activity. It is within this context that in silico predictive modeling has emerged as an indispensable tool, offering a rapid, cost-effective, and increasingly accurate means of de-risking novel chemical entities before they consume substantial resources.

This guide provides a comprehensive, technically-grounded exploration of the in silico ADMET profiling of this compound, a compound of interest whose pharmacokinetic and safety profiles are yet to be fully elucidated. We will eschew a rigid, templated approach in favor of a narrative that mirrors the logical, iterative process of scientific inquiry. Our focus will be on the "why" that underpins our methodological choices, ensuring that each step is not only described but also justified within a framework of established scientific principles and computational best practices. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage the power of predictive modeling to make more informed decisions in their discovery pipelines.

Foundational Analysis: Understanding the Molecule

Before embarking on any predictive modeling, a thorough understanding of the subject molecule is paramount. This compound is a small molecule characterized by a difluorinated phenyl ring linked to an acetic acid moiety via an ether bond.

Molecular Structure:

-

Key Structural Features: The presence of the carboxylic acid group imparts acidic properties, suggesting potential for ionization at physiological pH. The difluorophenoxy group contributes to the molecule's lipophilicity, which will influence its absorption and distribution characteristics. The fluorine atoms can modulate metabolic stability by altering the electronic properties of the aromatic ring and blocking potential sites of metabolism.

The In Silico ADMET Workflow: A Self-Validating Approach

Our predictive workflow is designed as a self-validating system, integrating multiple computational models and cross-referencing predictions to enhance the confidence in our findings. This multi-pronged approach mitigates the risk of reliance on a single, potentially flawed algorithm.

Figure 1: A comprehensive workflow for the in silico ADMET profiling of this compound.

Step-by-Step Methodologies and Predicted Properties

Physicochemical Properties

The foundational step in any ADMET assessment is the determination of the compound's fundamental physicochemical properties. These parameters govern its behavior in biological systems.

Experimental Protocol:

-

Input: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is obtained: O=C(O)COC1=CC=C(F)C(F)=C1.

-

Platform Selection: A consensus approach is employed, utilizing multiple well-regarded platforms such as SwissADME and pkCSM. This mitigates the biases inherent in any single algorithm.

-

Parameter Calculation: The SMILES string is submitted to the selected platforms to calculate key physicochemical descriptors.

Predicted Physicochemical Properties:

| Parameter | Predicted Value | Interpretation and Justification |

| Molecular Weight | 204.13 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 2.15 | Indicates moderate lipophilicity, which is often a favorable balance for membrane permeability and aqueous solubility. |

| logS (Aqueous Solubility) | -2.5 | Suggests moderate solubility. The acidic nature of the molecule is expected to enhance solubility in the more alkaline environment of the small intestine. |

| pKa (Acidic) | 3.1 | The carboxylic acid group is predicted to be highly acidic, meaning the molecule will be predominantly ionized at physiological pH (7.4). This has significant implications for its absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Below the generally accepted threshold of 140 Ų, indicating a good potential for oral absorption and cell membrane permeation. |

Absorption

Predicting the extent and rate of absorption following oral administration is a critical early checkpoint.

Experimental Protocol:

-

Model Selection: We utilize models that predict Human Intestinal Absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp).

-

Causality: High HIA is a prerequisite for a successful oral drug. Caco-2 permeability is a well-established in vitro surrogate for intestinal permeability. P-gp is a key efflux transporter that can significantly limit the absorption of its substrates.

-

Prediction: The models are run using the compound's structural information.

Predicted Absorption Properties:

| Parameter | Predicted Value | Interpretation and Justification |

| Human Intestinal Absorption (HIA) | >90% | The combination of a favorable molecular weight, TPSA, and moderate lipophilicity strongly suggests high intestinal absorption. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | This value indicates high permeability, consistent with the HIA prediction. |

| P-gp Substrate | No | The molecule is not predicted to be a substrate of the P-gp efflux pump, which is a favorable characteristic for bioavailability. |

Distribution

Once absorbed, a drug's distribution profile determines its concentration at the site of action and in various tissues.

Experimental Protocol:

-

Key Parameters: We focus on Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration, and the Volume of Distribution at steady state (VDss).

-

Rationale: High PPB can limit the amount of free drug available to exert its effect. BBB penetration is critical for CNS-acting drugs and a liability for peripherally acting ones. VDss provides an indication of the extent of tissue distribution.

-

Computation: Structure-based models are employed to predict these distribution parameters.

Predicted Distribution Properties:

| Parameter | Predicted Value | Interpretation and Justification |

| Plasma Protein Binding (PPB) | ~95% | The acidic nature and lipophilicity of the molecule suggest a high affinity for albumin, the primary binding protein in plasma. This high level of binding will need to be considered in dose-response relationships. |

| Blood-Brain Barrier (BBB) Penetration | No | The molecule is not predicted to cross the BBB, likely due to its ionized state at physiological pH and its TPSA value. This is a favorable safety feature if the intended target is not in the CNS. |

| VDss (log L/kg) | -0.15 | This low value suggests that the drug's distribution is largely confined to the plasma and extracellular fluids, which is consistent with high plasma protein binding. |

Metabolism

Metabolism is the body's process of transforming drugs into more water-soluble compounds for excretion. It is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Experimental Protocol:

-

CYP Interaction Modeling: We assess the potential for the compound to be a substrate or inhibitor of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

Significance: Inhibition of CYP enzymes is a major cause of drug-drug interactions. Understanding which enzymes metabolize the compound helps in predicting its clearance rate and potential metabolic liabilities.

-

Site of Metabolism (SoM) Prediction: We use models that identify the most likely atoms in the molecule to undergo metabolic transformation.

Predicted Metabolism Properties:

| Parameter | Prediction | Interpretation and Justification |

| CYP2D6 Inhibitor | Yes | The molecule is predicted to be an inhibitor of CYP2D6, a critical enzyme for the metabolism of many drugs. This presents a potential risk for drug-drug interactions and should be investigated in vitro. |

| CYP3A4 Inhibitor | No | Favorable prediction, as CYP3A4 is involved in the metabolism of a large proportion of marketed drugs. |

| CYP Substrate | Substrate of CYP2C9 and CYP3A4 | The molecule is likely to be metabolized by these two major CYP enzymes. |

| Sites of Metabolism | The primary predicted sites are the aromatic ring (hydroxylation) and the benzylic carbon of the acetic acid side chain. The presence of fluorine atoms may sterically hinder or electronically disfavor metabolism at adjacent positions. |

Excretion

Excretion is the final step in the removal of the drug and its metabolites from the body.

Experimental Protocol:

-

Clearance Prediction: We predict the total clearance (CL) of the drug, which is a measure of the efficiency of its elimination.

-

Renal Excretion Pathway: We assess if the compound is a likely substrate for renal transporters like the Organic Cation Transporter 2 (OCT2).

Predicted Excretion Properties:

| Parameter | Predicted Value | Interpretation and Justification |

| Total Clearance (log ml/min/kg) | 0.75 | This value suggests a moderate rate of clearance from the body. |

| OCT2 Substrate | No | As an acidic molecule, it is not expected to be a substrate for a cation transporter. Its renal excretion is more likely to be governed by glomerular filtration and potentially active secretion via organic anion transporters (OATs). |

Toxicity

Early identification of potential toxicities is a cornerstone of modern drug discovery.

Experimental Protocol:

-

Multi-Endpoint Toxicity Assessment: We employ a battery of models to predict key toxicity endpoints, including hERG inhibition (cardiotoxicity), AMES mutagenicity (genotoxicity), and Drug-Induced Liver Injury (DILI).

-

Self-Validation: For each endpoint, we consult multiple predictive models. A consensus of "toxic" or "non-toxic" across different algorithms provides a higher degree of confidence.

Predicted Toxicity Profile:

| Endpoint | Prediction | Interpretation and Justification |

| hERG Inhibition | Non-inhibitor | This is a highly favorable prediction, as hERG inhibition is a major cause of cardiotoxicity and drug withdrawal. |

| AMES Mutagenicity | Non-mutagenic | The molecule is not predicted to be mutagenic, suggesting a low risk of genotoxicity. |

| Drug-Induced Liver Injury (DILI) | Low risk | The structural features of the molecule do not align with common structural alerts for DILI. |

| Carcinogenicity | Non-carcinogen | The molecule is predicted to be non-carcinogenic. |

Synthesis and Strategic Implications

The comprehensive in silico ADMET profile of this compound presents a largely favorable picture for its continued development as a potential drug candidate, particularly for oral administration and non-CNS targets.

Key Strengths:

-

Excellent Absorption Characteristics: High predicted intestinal absorption and permeability, coupled with a lack of P-gp substrate activity.

-

Favorable Safety Profile: No significant flags for hERG inhibition, mutagenicity, or DILI. The lack of BBB penetration is a safety advantage for peripherally acting agents.

-

Controlled Distribution: The predicted low volume of distribution suggests that the drug will primarily reside in the circulatory system, which can lead to more predictable pharmacokinetics.

Potential Liabilities and Next Steps:

-

High Plasma Protein Binding: While not a disqualifying feature, the high PPB (~95%) means that only a small fraction of the drug is free to exert its therapeutic effect. This will need to be carefully considered in dose-response studies and confirmed with in vitro experiments.

-

CYP2D6 Inhibition: This is the most significant liability identified in our in silico screen. The potential for drug-drug interactions is high and must be experimentally evaluated using in vitro CYP inhibition assays. If confirmed, this could restrict the co-administration of the drug with other medications metabolized by CYP2D6.

Figure 2: A summary of the predicted ADMET profile and strategic recommendations.

Conclusion

This in-depth in silico analysis of this compound has provided a robust, multi-faceted ADMET profile that can guide its future development. By leveraging a consensus of predictive models and grounding our interpretations in established pharmacokinetic principles, we have identified both significant strengths and a key, actionable liability. The predicted profile suggests a molecule with "drug-like" properties, but the potential for CYP2D6-mediated drug-drug interactions necessitates immediate experimental validation. This predictive, proactive approach exemplifies the power of computational chemistry to de-risk drug candidates and focus resources on compounds with the highest probability of success.

Methodological & Application

Application Notes and Protocols for the Synthesis of (3,4-Difluorophenoxy)acetic Acid Derivatives in Drug Discovery

Introduction: The Strategic Value of the (3,4-Difluorophenoxy)acetic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The this compound moiety is a privileged structure that exemplifies this principle. The presence of two fluorine atoms on the phenyl ring profoundly influences the molecule's physicochemical properties, often leading to superior pharmacological profiles compared to non-fluorinated analogs.

The gem-difluoro substitution pattern offers several key advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Modulated Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Altered Acidity and Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group and influence hydrogen bonding interactions with target proteins, potentially leading to increased binding affinity and potency.

Consequently, derivatives of this scaffold are integral to the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory drugs, analgesics, and selective COX-2 inhibitors. This guide provides detailed, field-proven protocols for the synthesis, derivatization, and characterization of this compound, designed for researchers engaged in drug discovery.

Primary Synthesis Strategy: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction provides a robust route to forming the crucial ether linkage. The reaction proceeds by the nucleophilic attack of a phenoxide ion on an alkyl halide.

Mechanism Rationale: The synthesis begins with the deprotonation of 3,4-difluorophenol. Phenols are significantly more acidic than typical alcohols, allowing for the use of a moderately strong base like sodium hydroxide (NaOH) to generate the corresponding phenoxide. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether bond.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from commercially available starting materials. It is designed to be a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity | Purpose |

| 3,4-Difluorophenol | C₆H₄F₂O | 130.10 | 10.0 g (1 eq) | Starting Phenol |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 6.15 g (2 eq) | Base for Deprotonation |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 7.27 g (1 eq) | Alkylating Agent |

| Deionized Water | H₂O | 18.02 | ~300 mL | Solvent/Washing |

| Hydrochloric Acid (6M) | HCl | 36.46 | As needed | Acidification |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Extraction Solvent |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | ~100 mL | Extraction |

Experimental Procedure

-

Phenoxide Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-difluorophenol and 6.15 g of sodium hydroxide in 50 mL of deionized water.

-

Causality Note: Using two equivalents of NaOH ensures complete deprotonation of both the phenol and the chloroacetic acid, driving the reaction forward. The dissolution will be exothermic.

-

-

Alkylation Reaction:

-

Once the solution has cooled slightly, add 7.27 g of chloroacetic acid.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1-2 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

-